molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No.: B146656
CAS No.: 32328-03-3
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxyglutarate is an organic compound with the molecular formula C₉H₁₆O₅ and a molecular weight of 204.22 g/mol . It is a diester derivative of 3-hydroxyglutaric acid and is commonly used in organic synthesis and various industrial applications. The compound is known for its clear to light yellow liquid appearance and is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-hydroxyglutarate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxyglutaric acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, scandium tris(trifluoromethanesulfonate) in toluene at elevated temperatures has been reported to provide high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-hydroxyglutarate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 3-ketoglutaric acid or 3-hydroxyglutaric acid.

    Reduction: this compound can be reduced to this compound alcohol.

    Substitution: Various substituted glutarates depending on the nucleophile used.

Scientific Research Applications

Diethyl 3-hydroxyglutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-hydroxyglutarate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to 3-hydroxyglutaric acid, which participates in the tricarboxylic acid cycle. The compound can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions .

Comparison with Similar Compounds

Uniqueness: Diethyl 3-hydroxyglutarate is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

diethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQYIBTJXUEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186061
Record name Diethyl 3-hydroxyglutarate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32328-03-3
Record name Diethyl 3-hydroxyglutarate
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Record name Diethyl 3-hydroxyglutarate
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Record name 32328-03-3
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Record name Diethyl 3-hydroxyglutarate
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Record name Diethyl 3-hydroxyglutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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